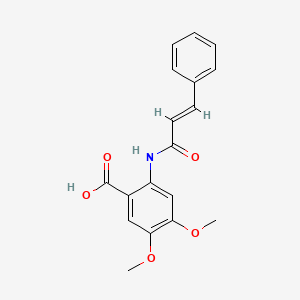
N,N-diethyl-4-(phenylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(phenylsulfonyl)benzamide, also known as DPN or DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPN is a selective agonist of estrogen receptor beta (ERβ), which makes it a valuable tool for studying the physiological and biochemical effects of ERβ activation.
Mécanisme D'action
N,N-diethyl-4-(phenylsulfonyl)benzamide binds selectively to ERβ and induces a conformational change that allows it to recruit coactivator proteins and initiate gene transcription. The downstream effects of ERβ activation depend on the specific genes that are regulated, but may include changes in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Stimulating bone formation and inhibiting bone resorption, which may have implications for the treatment of osteoporosis.
- Improving cognitive function and reducing inflammation in the brain, which may have implications for the treatment of Alzheimer's disease and other neurodegenerative disorders.
- Reducing inflammation and oxidative stress in the cardiovascular system, which may have implications for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-(phenylsulfonyl)benzamide has several advantages as a research tool, including its high selectivity for ERβ, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its relatively low potency compared to other ERβ agonists and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-4-(phenylsulfonyl)benzamide and ERβ, including:
- Developing more potent and selective ERβ agonists for use in preclinical and clinical studies.
- Investigating the role of ERβ in other physiological processes, such as immune function and metabolism.
- Exploring the potential therapeutic applications of ERβ activation in various disease states, such as osteoporosis, Alzheimer's disease, and cardiovascular disease.
- Investigating the potential interactions between ERβ and other signaling pathways, such as the estrogen receptor alpha (ERα) pathway and the Wnt signaling pathway.
Méthodes De Synthèse
N,N-diethyl-4-(phenylsulfonyl)benzamide can be synthesized by reacting 4-(phenylsulfonyl)benzoic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N,N-diethyl-4-(phenylsulfonyl)benzamide has been used extensively in scientific research to study the role of ERβ in various physiological processes. ERβ is a nuclear receptor that is expressed in a wide range of tissues, including the brain, bone, and cardiovascular system. Activation of ERβ has been shown to have beneficial effects on bone health, cognitive function, and cardiovascular function.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-3-18(4-2)17(19)14-10-12-16(13-11-14)22(20,21)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLAIDEYAAKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)

![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)